REACTION_CXSMILES
|
[OH:1][C:2]([CH3:19])([CH3:18])[CH2:3][NH:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1[N+:15]([O-])=O)[C:8]([O:10][CH3:11])=[O:9]>[Pd].CCOC(C)=O>[NH2:15][C:14]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[NH:4][CH2:3][C:2]([OH:1])([CH3:18])[CH3:19]
|
Name
|
methyl 3-[(2-hydroxy-2-methylpropyl)amino]-4-nitrobenzoate
|
Quantity
|
2.69 g
|
Type
|
reactant
|
Smiles
|
OC(CNC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-])(C)C
|
Name
|
|
Quantity
|
2.13 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
ADDITION
|
Details
|
filled with nitrogen (3×)
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
FILTRATION
|
Details
|
Mixture filtered through celite
|
Type
|
WASH
|
Details
|
washing with MeOH
|
Type
|
CONCENTRATION
|
Details
|
Filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1)NCC(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.59 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |